molecular formula C12H7FN2O B13886479 2-Fluoro-6-(pyridin-3-yloxy)benzonitrile

2-Fluoro-6-(pyridin-3-yloxy)benzonitrile

Cat. No.: B13886479
M. Wt: 214.19 g/mol
InChI Key: QGWNHEVSQBMBPU-UHFFFAOYSA-N
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Description

2-Fluoro-6-(pyridin-3-yloxy)benzonitrile is an organic compound that features a fluorine atom, a pyridin-3-yloxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(pyridin-3-yloxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-fluoro-6-nitrobenzonitrile with pyridin-3-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(pyridin-3-yloxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Fluoro-6-(pyridin-3-yloxy)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is utilized in the development of advanced materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(pyridin-3-yloxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the pyridin-3-yloxy group can enhance the compound’s binding affinity and selectivity towards its target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(trifluoromethyl)benzonitrile: Another fluorinated benzonitrile with a trifluoromethyl group.

    2-Amino-6-fluorobenzonitrile: A fluorinated benzonitrile with an amino group.

Uniqueness

2-Fluoro-6-(pyridin-3-yloxy)benzonitrile is unique due to the presence of the pyridin-3-yloxy group, which imparts distinct chemical properties and potential applications. The combination of the fluorine atom and the pyridin-3-yloxy group can enhance the compound’s reactivity and selectivity in various chemical reactions and biological interactions.

Properties

Molecular Formula

C12H7FN2O

Molecular Weight

214.19 g/mol

IUPAC Name

2-fluoro-6-pyridin-3-yloxybenzonitrile

InChI

InChI=1S/C12H7FN2O/c13-11-4-1-5-12(10(11)7-14)16-9-3-2-6-15-8-9/h1-6,8H

InChI Key

QGWNHEVSQBMBPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OC2=CN=CC=C2

Origin of Product

United States

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